Methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate is a complex organic compound with significant pharmaceutical potential. It is classified under benzotriazine derivatives, which are known for their diverse biological activities. The compound's molecular formula is , and it possesses a molecular weight of approximately 301.34 g/mol. The compound is identified by the CAS number 1212186-62-3 and is commercially available with a purity of 98% .
The synthesis of methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate typically involves multi-step organic reactions, including condensation and cyclization processes. Specific methodologies may vary, but common techniques include:
The synthesis might utilize solvents such as dimethylformamide or dimethyl sulfoxide to enhance solubility and reaction rates. Additionally, controlling reaction temperatures and times is crucial to achieving high yields and purity levels.
The molecular structure of methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate features a cyclohexane ring substituted with a carboxylate group and a benzotriazine moiety. The presence of the oxo group contributes to its reactivity and biological activity.
Key structural data includes:
Methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate can undergo various chemical reactions typical of ester compounds, including:
These reactions can be facilitated by acids or bases as catalysts and may require specific conditions such as elevated temperatures or prolonged reaction times.
The mechanism of action for methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate primarily relates to its interaction with biological targets such as enzymes or receptors. The presence of the benzotriazine moiety allows for potential binding interactions that can inhibit or modulate enzymatic activity.
Methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate exhibits:
Key chemical properties include:
Methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate finds applications primarily in medicinal chemistry due to its potential biological activities. It may be utilized in drug development for:
The compound's unique structure offers avenues for further research into its pharmacological properties and therapeutic applications .
The synthesis of the target molecule relies critically on the efficient preparation of the trans-cyclohexanecarboxylate core. Methyl cyclohexanecarboxylate (CAS 4630-82-4) serves as a foundational building block due to its commercial availability (>98% purity) and favorable esterification properties [7]. Key steps involve:
Table 1: Key Physical Properties of Methyl Cyclohexanecarboxylate Intermediates
Compound | CAS Number | Molecular Weight | Boiling Point | Refractive Index (n20D) | Purity |
---|---|---|---|---|---|
Methyl cyclohexanecarboxylate | 4630-82-4 | 142.20 g/mol | 183°C | 1.440 | >98.0% |
Methyl trans-4-hydroxycyclohexanecarboxylate | 6125-57-1 | 158.20 g/mol | Not reported | Not reported | 95.0% |
These intermediates are characterized by gas chromatography (purity >99%) and refractive index matching (e.g., 1.4408 ± 0.0002 at 25°C for methyl cyclohexanecarboxylate) to confirm structural integrity [1] [7].
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety is constructed independently and coupled to the cyclohexane scaffold. Two principal strategies are employed:
Scheme 1: Benzotriazinone Ring Synthesis
Anthranilic Acid → Diazotization → Cyclocondensation (Triphosgene) → 4-Oxo-1,2,3-benzotriazin-3(4*H*)-one
Critical purification involves recrystallization from ethanol/water mixtures to achieve >99% HPLC purity, confirmed via 1H-NMR (characteristic singlet at δ 8.10 ppm for C7-H) [3].
1.3. Trans-Stereoselective Alkylation Strategies for Cyclohexane Substituents
Stereocontrol in introducing the benzotriazinylmethyl group at the trans-4 position of the cyclohexane ring is achieved through:
Table 2: Comparison of Stereoselective Alkylation Methods
Method | Reagent System | Trans:*Cis Selectivity | Yield | Key Advantage |
---|---|---|---|---|
Mitsunobu | DIAD/PPh3 | >98:2 | 65–70% | Absolute stereocontrol |
Enolate Alkylation | LDA/THF, -78°C | 7:1 | 80–85% | Scalability |
Selective protection prevents undesired reactions during fragment coupling:
Scheme 2: Orthogonal Protection Sequence
*trans*-4-(TBSO-methyl)cyclohexanecarboxylic acid → Methyl Ester Formation → TBS Removal → Mitsunobu Coupling → Boc Protection (benzotriazinone) → Final Deprotection
This strategy enables sequential functionalization while preserving stereochemistry and ring integrity [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1